Cas no 2181-84-2 (Isopteleine)
Isopteleine Chemical and Physical Properties
Names and Identifiers
-
- Furo[2,3-b]quinolin-4(9H)-one,6-methoxy-9-methyl-
- Isopteleine
- 6-Methoxyisodictamnine
- [ "6-Methoxyisodictamnine" ]
- Oprea1_618266
- Oprea1_399958
- HMS3561J11
- HMS1648C10
- 6-methoxy-9-methylfuro[2,3-b]quinolin-4-one
- 2181-84-2
- AKOS025211110
- 6-Methoxydictamnine
-
- Inchi: 1S/C13H11NO3/c1-14-11-4-3-8(16-2)7-10(11)12(15)9-5-6-17-13(9)14/h3-7H,1-2H3
- InChI Key: XKTZVOMYVJKQTH-UHFFFAOYSA-N
- SMILES: O1C=CC2C(C3C=C(C=CC=3N(C)C1=2)OC)=O
Computed Properties
- Exact Mass: 229.074
- Monoisotopic Mass: 229.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.7
- XLogP3: 2.5
Experimental Properties
- Color/Form: Yellowish powder
- Density: 1.270±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 210-211 ºC
- Boiling Point: 399.9±42.0 °C at 760 mmHg
- Flash Point: 195.7±27.9 °C
- Solubility: Insuluble (4.6E-3 g/L) (25 ºC),
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
Isopteleine Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Isopteleine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I75390-5 mg |
Furo[2,3-b]quinolin-4(9H)-one,6-methoxy-9-methyl- |
2181-84-2 | 5mg |
¥5120.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4321-1 mg |
Isopteleine |
2181-84-2 | 1mg |
¥2595.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I75390-5mg |
Furo[2,3-b]quinolin-4(9H)-one,6-methoxy-9-methyl- |
2181-84-2 | ,98.0% | 5mg |
¥5120.0 | 2023-09-07 | |
| TargetMol Chemicals | TN4321-5mg |
Isopteleine |
2181-84-2 | 5mg |
¥ 3560 | 2024-07-20 | ||
| TargetMol Chemicals | TN4321-5 mg |
Isopteleine |
2181-84-2 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
| TargetMol Chemicals | TN4321-1 mL * 10 mM (in DMSO) |
Isopteleine |
2181-84-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
| A2B Chem LLC | AF36258-5mg |
Isopteleine |
2181-84-2 | 5mg |
$635.00 | 2024-04-20 | ||
| TargetMol Chemicals | TN4321-1 ml * 10 mm |
Isopteleine |
2181-84-2 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 |
Isopteleine Related Literature
-
1. Quinoline alkaloids. Part 26. Pseudobases from the reaction of furoquinolinones with methyl iodide. A new route to 3-(3-methyl-2-oxobutyl)quinolin-2(1H)-onesJohn L. Gaston,Michael F. Grundon J. Chem. Soc. Perkin Trans. 1 1989 905
Additional information on Isopteleine
Exploring the Versatile Compound: Isopteleine (CAS No. 2181-84-2)
Isopteleine (CAS No. 2181-84-2) is a naturally occurring alkaloid that has garnered significant attention in the fields of pharmacology, organic chemistry, and botanical research. This compound, derived from the Ptelea trifoliata plant, is known for its unique chemical structure and potential therapeutic properties. As interest in plant-derived bioactive compounds grows, Isopteleine stands out due to its intriguing pharmacological profile and diverse applications.
The molecular formula of Isopteleine is C14H17NO2, and it belongs to the class of quinoline alkaloids. Its structure features a fused quinoline ring system, which is responsible for its biological activity. Researchers have been particularly interested in its potential as a natural bioactive agent, with studies exploring its effects on various biological systems. The compound's ability to interact with cellular receptors makes it a subject of ongoing research in drug discovery.
One of the most compelling aspects of Isopteleine is its potential role in neurological health. Recent studies suggest that it may influence neurotransmitter activity, making it a candidate for further investigation in conditions related to cognitive function. This aligns with current trends in natural nootropics and plant-based brain health supplements, areas that have seen increased consumer interest in recent years.
In addition to its neurological applications, Isopteleine has shown promise in anti-inflammatory research. The compound's mechanism of action appears to involve modulation of inflammatory pathways, which could have implications for managing chronic inflammatory conditions. This is particularly relevant given the growing focus on natural anti-inflammatory agents as alternatives to conventional pharmaceuticals.
The extraction and purification of Isopteleine present interesting challenges for chemists. The compound is typically obtained through plant extraction techniques, with optimization of yield and purity being key considerations. Recent advances in green chemistry approaches have led to more sustainable methods for isolating this valuable alkaloid, addressing the increasing demand for eco-friendly extraction processes in the chemical industry.
From a commercial perspective, Isopteleine has found applications in several niche markets. It is used as a reference standard in analytical chemistry and as a research chemical in pharmacological studies. The compound's unique properties have also made it valuable for specialty chemical applications, particularly in the development of novel bioactive compounds.
Quality control is paramount when working with Isopteleine, and analytical techniques such as HPLC and mass spectrometry are commonly employed to verify its purity and identity. These methods ensure that researchers and manufacturers can work with material of consistent quality, which is essential for reproducible results in both research and product development.
The future of Isopteleine research looks promising, with several potential directions for exploration. One area of particular interest is its possible synergistic effects with other plant compounds, which could lead to the development of more effective natural formulations. Additionally, advances in structural modification techniques may yield derivatives with enhanced biological activity or improved pharmacokinetic properties.
For those interested in sourcing Isopteleine, it's important to work with reputable suppliers who can provide comprehensive analytical data and proper documentation. The compound is typically available in various purity grades, with higher purity material being essential for research applications. Proper storage conditions, typically in a cool, dry environment protected from light, are crucial for maintaining the compound's stability.
As research into Isopteleine continues, we can expect to see more publications elucidating its mechanisms of action and potential applications. The compound represents an excellent example of how plant-derived molecules can contribute to scientific advancement and potential therapeutic development. Its unique chemical structure and biological activity profile make it a fascinating subject for researchers across multiple disciplines.
The growing interest in natural product chemistry and phytochemical research ensures that compounds like Isopteleine will remain important subjects of study. As consumers increasingly seek plant-based solutions for health and wellness, the scientific community's understanding of such compounds becomes ever more valuable. With its combination of interesting chemistry and potential biological activities, Isopteleine is well-positioned to remain a compound of significant interest in the coming years.
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